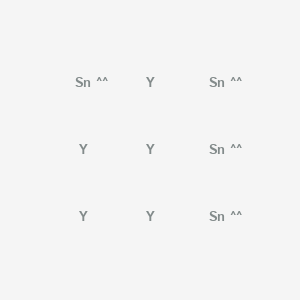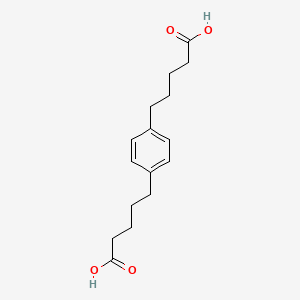
p-Benzenedivaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Benzenedivaleric acid: is an organic compound with a benzene ring substituted with two valeric acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzenedivaleric acid typically involves the reaction of benzene with valeric acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where benzene reacts with valeroyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: p-Benzenedivaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Benzenedivaleric acid is used as a building block in organic synthesis
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as probes to study metabolic pathways.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of p-Benzenedivaleric acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The benzene ring provides a hydrophobic interaction surface, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
p-Phthalic acid: Another dicarboxylic acid derivative of benzene, but with carboxylic acid groups in the ortho position.
p-Terephthalic acid: Similar to p-Benzenedivaleric acid but with carboxylic acid groups in the para position.
Uniqueness: this compound is unique due to the presence of valeric acid groups, which impart distinct chemical properties and reactivity compared to other benzene dicarboxylic acids. Its longer alkyl chains provide different solubility and interaction characteristics, making it valuable for specific applications in synthesis and material science.
Eigenschaften
CAS-Nummer |
23354-92-9 |
|---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
5-[4-(4-carboxybutyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C16H22O4/c17-15(18)7-3-1-5-13-9-11-14(12-10-13)6-2-4-8-16(19)20/h9-12H,1-8H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
WWKYNUZUGJVIAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCC(=O)O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
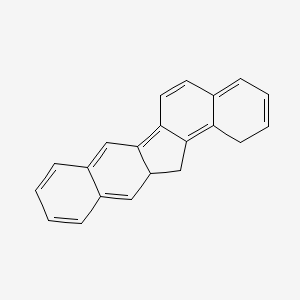
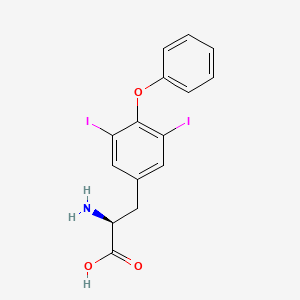
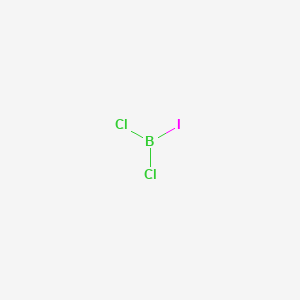

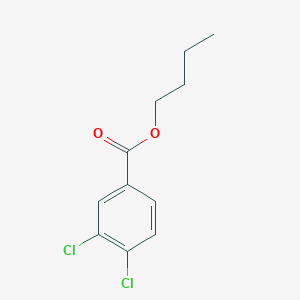
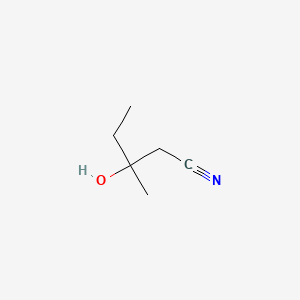
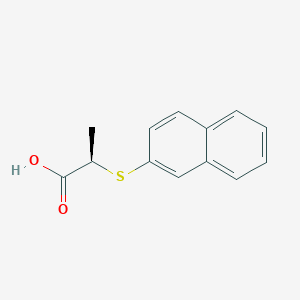
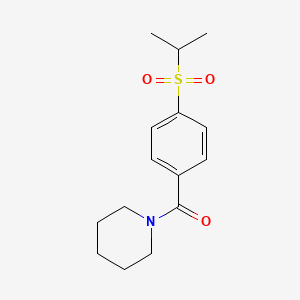

![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
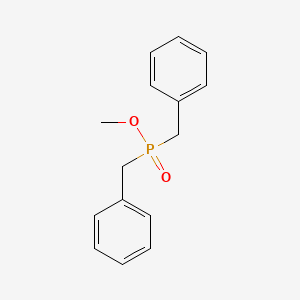
![1-[(E)-Methyldiazenyl]cyclohexyl acetate](/img/structure/B14715893.png)
